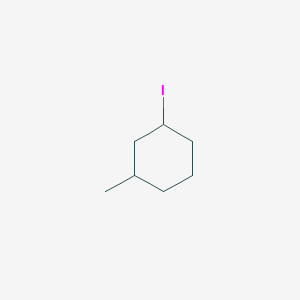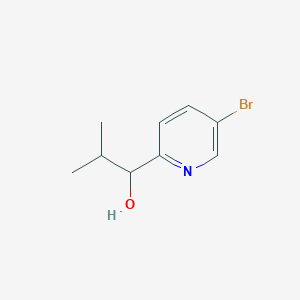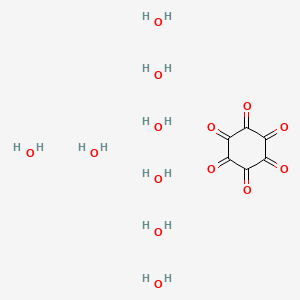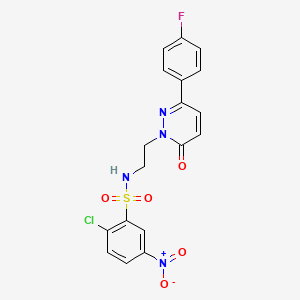![molecular formula C9H17N3O3 B2814688 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene CAS No. 938190-77-3](/img/structure/B2814688.png)
3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene” is a chemical compound with the molecular formula C7H13N3O4 . It has an average mass of 203.196 Da and a monoisotopic mass of 203.090607 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a prop-1-ene chain with three ethoxy groups attached to it, each containing an azido group .Physical And Chemical Properties Analysis
The compound has an average mass of 203.196 Da and a monoisotopic mass of 203.090607 Da . Further physical and chemical properties such as boiling point, density, and acidity are not specified in the available resources.科学的研究の応用
Synthesis and Polymer Chemistry
Regioselective Synthesis of 1,7-dioxaspiro[4.4]nonanes : A study by Alonso et al. (2005) illustrates the versatility of compounds with ether and alkene functionalities as precursors for the synthesis of complex cyclic structures like 1,7-dioxaspiro[4.4]nonanes, which are found in a wide series of natural products. This method employs 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene, showcasing the utility of similar compounds in synthesizing bio-relevant molecules (Alonso, Dacunha, Meléndez, & Yus, 2005).
Atmospheric Chemistry
Atmospheric Degradation of Ethoxy Propanols : Research by Aranda et al. (2021) focuses on the atmospheric reactions of 3-ethoxy-1-propanol with Cl atoms, OH, and NO3 radicals. The study provides insights into the atmospheric fate of ether-containing compounds, which might be extrapolated to understand the environmental impact and degradation pathways of "3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene" (Aranda, Salgado, Martín, Villanueva, Martínez, & Cabañas, 2021).
Material Science
Poly(choline phosphate) Biomembrane Adhesive : A study by Yu et al. (2014) describes the synthesis of a novel monomer for creating a biomembrane adhesive through polymerization and click chemistry. This research highlights the potential of using complex ethoxy-containing compounds in developing materials with specific interactions with biological systems (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2014).
Chemical Synthesis
Synthesis and Evaluation of Shrinkage-Reducing Admixture for Cementitious Materials : Rong-bing and Jian (2005) explored the use of ethoxylation to synthesize admixtures for reducing shrinkage in cement, indicating the broader applicability of ethoxy-containing compounds in industrial applications (Rong-bing & Jian, 2005).
作用機序
Target of Action
It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .
Mode of Action
The compound acts as a linker in ADCs and PROTACs . In ADCs, it connects an antibody to a cytotoxic drug, enabling the selective delivery of the cytotoxic agent to cancer cells . In PROTACs, it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein, allowing the selective degradation of the target protein .
Biochemical Pathways
The compound affects the intracellular ubiquitin-proteasome system when used in PROTACs . This system is responsible for protein degradation within the cell . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, the compound enables the selective degradation of the target protein .
Pharmacokinetics
As a linker in adcs and protacs, its pharmacokinetic properties would be largely influenced by the properties of the antibody or ligand it is attached to, as well as the drug it is delivering .
Result of Action
The result of the compound’s action depends on its use in ADCs or PROTACs . In ADCs, it enables the selective delivery of cytotoxic drugs to cancer cells, potentially leading to the death of these cells . In PROTACs, it allows for the selective degradation of target proteins, potentially altering cellular functions .
Action Environment
The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors within the body . These could include the presence of other proteins or molecules, pH levels, and temperature .
特性
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]prop-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-2-4-13-6-8-15-9-7-14-5-3-11-12-10/h2H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFBHCZEBFFCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)


![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)


![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)


![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)


![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2814625.png)
